molecular formula C5H11N5S B7802112 1-[2-(dimethylamino)ethyl]tetrazole-5-thiol

1-[2-(dimethylamino)ethyl]tetrazole-5-thiol

Cat. No.: B7802112
M. Wt: 173.24 g/mol
InChI Key: ODDAWJGQWOGBCX-UHFFFAOYSA-N
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Description

The compound identified by the Chemical Identifier (CID) 551407 is a chemical substance with specific properties and applications. This compound is used in various scientific research fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(dimethylamino)ethyl]tetrazole-5-thiol involves several steps, including the use of specific reagents and catalysts. The exact synthetic route can vary, but it typically involves the following steps:

    Initial Reaction: The starting materials undergo a series of chemical reactions, often involving halogenation or alkylation.

    Intermediate Formation: The intermediate compounds are formed through controlled reaction conditions, such as temperature and pressure adjustments.

    Final Product Formation: The final product, this compound, is obtained through purification processes like crystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:

    Raw Material Handling: Bulk handling of raw materials to ensure consistent quality.

    Reaction Control: Automated systems to monitor and control reaction conditions.

    Purification: Advanced purification techniques to achieve high purity levels of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(dimethylamino)ethyl]tetrazole-5-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.

    Reduction: Sodium borohydride and lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Halogenated solvents and catalysts like palladium on carbon are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[2-(dimethylamino)ethyl]tetrazole-5-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe in molecular biology.

    Medicine: Investigated for its potential therapeutic effects and as a drug precursor.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(dimethylamino)ethyl]tetrazole-5-thiol involves its interaction with specific molecular targets. The compound binds to these targets, altering their activity and triggering a cascade of biochemical events. The pathways involved can include enzyme inhibition, receptor modulation, or signal transduction interference.

Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]tetrazole-5-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N5S/c1-9(2)3-4-10-5(11)6-7-8-10/h3-4H2,1-2H3,(H,6,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDAWJGQWOGBCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(=NN=N1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C(=NN=N1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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